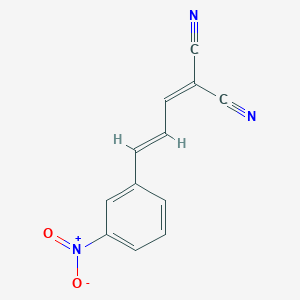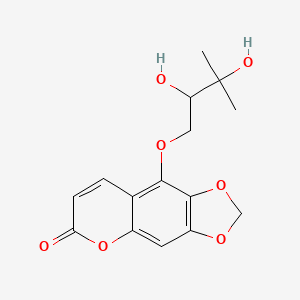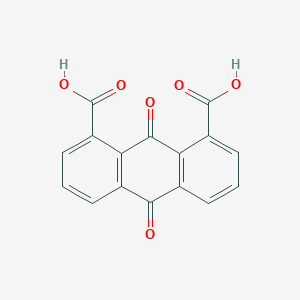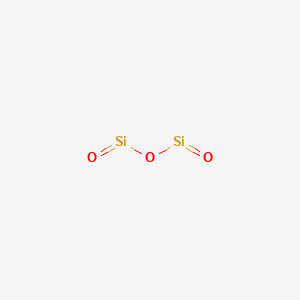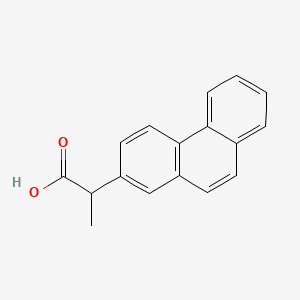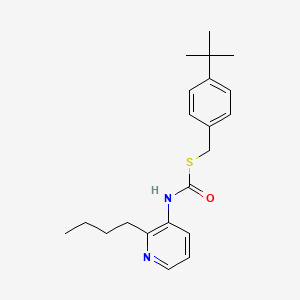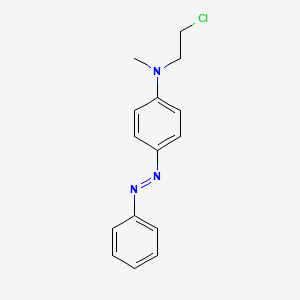
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is an organic compound that features a phenylazo group attached to an aniline derivative. This compound is known for its applications in various fields, including chemistry, biology, and industry. The presence of the phenylazo group imparts unique chemical properties, making it a subject of interest in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline typically involves the reaction of N-methyl-4-(phenylazo)aniline with 2-chloroethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The phenylazo group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form aniline derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloroethyl group under basic conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline involves its interaction with molecular targets such as enzymes and receptors. The phenylazo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
N-(2-Chloroethyl)-N-methyl-4-nitroaniline: Similar structure but with a nitro group instead of a phenylazo group.
N-(2-Chloroethyl)-N-methyl-4-aminobenzene: Similar structure but with an amino group instead of a phenylazo group.
Uniqueness
N-(2-Chloroethyl)-N-methyl-4-(phenylazo)aniline is unique due to the presence of the phenylazo group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions.
特性
CAS番号 |
38115-53-6 |
|---|---|
分子式 |
C15H16ClN3 |
分子量 |
273.76 g/mol |
IUPAC名 |
N-(2-chloroethyl)-N-methyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H16ClN3/c1-19(12-11-16)15-9-7-14(8-10-15)18-17-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChIキー |
UMDXPMSKHCOXHD-UHFFFAOYSA-N |
正規SMILES |
CN(CCCl)C1=CC=C(C=C1)N=NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


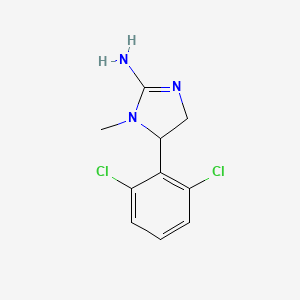



![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

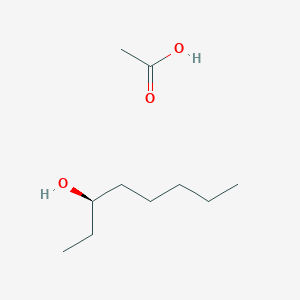
![{2-[(3-Methoxyphenyl)sulfanyl]phenyl}acetonitrile](/img/structure/B14659427.png)
